Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
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Overview
Description
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and various electrophilic reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperoxybenzoic acid to form epoxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include epoxides, reduced amines, and substituted derivatives, which can be further functionalized to create a variety of bicyclic structures .
Scientific Research Applications
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of both oxygen and nitrogen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: This compound shares a similar bicyclic structure but differs in its functional groups.
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene: Another related compound with a similar core structure but different substituents.
Uniqueness
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride, also known as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, is a bicyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic ring system that includes a pyridine and a pyrrole ring, contributing to its distinct reactivity profiles. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C5H10ClNO |
Molecular Weight | 135.59 g/mol |
CAS Number | 31560-06-2 |
Appearance | White to off-white solid |
Purity | ≥98.0% |
The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems, particularly the cholinergic system. The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in the hydrolysis of acetylcholine in the synaptic cleft.
Inhibition of Acetylcholinesterase
Research indicates that compounds with similar structures exhibit significant AChE inhibition, which can lead to increased levels of acetylcholine, enhancing cholinergic transmission:
- IC50 Values : Studies show that derivatives of this compound can have IC50 values ranging from 38.98 µM to over 300 µM for AChE inhibition, suggesting moderate potency compared to established inhibitors like rivastigmine .
Neuroprotective Effects
The inhibition of AChE may confer neuroprotective effects, making this compound a candidate for further research in neurodegenerative diseases such as Alzheimer's disease. Increased acetylcholine levels can improve cognitive function and memory retention.
Toxicological Profile
Despite its potential therapeutic benefits, the compound exhibits toxicity at certain concentrations:
Synthesis and Applications
A study by Garsi et al. (2022) highlights the synthesis of various substituted derivatives from methyl 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, demonstrating its utility as a platform for developing new pharmaceuticals .
Comparative Analysis with Other Compounds
A comparative analysis was conducted on the AChE inhibitory activity of several carbamate derivatives, including methyl 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride:
Compound | IC50 (µM) | Remarks |
---|---|---|
Methyl 2-Oxa-5-Azabicyclo[2.2.1]Heptane | 38.98 | Strong AChE inhibition |
Rivastigmine | <100 | Established AChE inhibitor |
Galantamine | <200 | Established AChE inhibitor |
Properties
Molecular Formula |
C7H12ClNO3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c1-10-6(9)7-2-5(3-11-7)8-4-7;/h5,8H,2-4H2,1H3;1H |
InChI Key |
UZCNEXGQQSRNRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(CO1)NC2.Cl |
Origin of Product |
United States |
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